molecular formula C16H16N6O B6036885 1-(4-methoxyphenyl)-3-methyl-5-(1-methylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole

1-(4-methoxyphenyl)-3-methyl-5-(1-methylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6036885
M. Wt: 308.34 g/mol
InChI Key: VNHVCMLYHABLOX-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-methyl-5-(1-methylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole is a complex organic compound that belongs to the class of imidazo[4,5-c]pyrazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a methylpyrazolyl group

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-3-methyl-5-(1-methylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . The reaction typically yields high purity and involves characterization by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and yield.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-3-methyl-5-(1-methylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-methyl-5-(1-methylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-methoxyphenyl)-3-methyl-5-(1-methylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-methyl-5-(1-methylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-10-14-16(19-15(18-14)11-8-17-21(2)9-11)22(20-10)12-4-6-13(23-3)7-5-12/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHVCMLYHABLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NC(=N2)C3=CN(N=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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